molecular formula C14H15N3O6S B2355097 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid CAS No. 133071-57-5

3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid

Cat. No.: B2355097
CAS No.: 133071-57-5
M. Wt: 353.35
InChI Key: ZXGQNVUADFSGGQ-UHFFFAOYSA-N
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Description

3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid ( 133071-57-5) is a synthetic organic compound with a molecular formula of C14H15N3O6S and a molecular weight of 353.35 g/mol . This high-purity reagent features a molecular structure comprising a 5-methylisoxazole ring linked to a phenylsulfonamide group, further connected to a propanoic acid chain via a carbamoyl linkage. The compound is part of the oxazole chemical class, a family of heterocyclic compounds recognized for their broad utility in medicinal chemistry and drug discovery research . Oxazole derivatives are frequently investigated as valuable intermediates and core scaffolds in the development of novel therapeutic agents due to their diverse biological activities . Researchers explore these compounds for various potential applications, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic research, among others . The specific research applications and biological profile of this compound are subject to ongoing investigation. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S/c1-9-8-12(16-23-9)17-24(21,22)11-4-2-10(3-5-11)15-13(18)6-7-14(19)20/h2-5,8H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGQNVUADFSGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis involves three primary stages: (1) construction of the 5-methyl-1,2-oxazole core, (2) sulfamoylation to link the oxazole to a phenyl ring, and (3) introduction of the carbamoylpropanoic acid group. A fourth step may involve hydrolysis if starting from an ester precursor.

Synthesis of 5-Methyl-1,2-oxazole

The 5-methyl-1,2-oxazole ring is typically synthesized via cyclization of a β-ketoamide or β-ketonitrile precursor.

Method 1: Cyclization of β-Ketoamide
A mixture of ethyl acetoacetate and hydroxylamine hydrochloride undergoes cyclization in aqueous ethanol under reflux (80–90°C, 6–8 hours) to yield 5-methylisoxazole.

Method 2: Nitrile Oxide Cycloaddition
A nitrile oxide, generated in situ from chloroacetic acid and sodium nitrite, reacts with acetylene derivatives in a [3+2] cycloaddition to form the oxazole ring.

Table 1: Comparison of Oxazole Synthesis Methods
Method Starting Materials Conditions Yield (%) Purity (%)
1 Ethyl acetoacetate Reflux, 8h 72 95
2 Chloroacetic acid RT, 2h 65 90

Sulfamoylation of 5-Methyl-1,2-oxazole-3-amine

The sulfamoyl bridge is introduced via reaction of 5-methyl-1,2-oxazole-3-amine with 4-(chlorosulfonyl)benzoic acid derivatives.

Procedure

  • Chlorosulfonation : 4-Aminobenzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours to form 4-(chlorosulfonyl)benzoic acid.
  • Coupling : The chlorosulfonyl intermediate reacts with 5-methyl-1,2-oxazole-3-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 4 hours).

Key Parameters

  • Stoichiometry : 1:1 molar ratio of amine to chlorosulfonyl derivative.
  • Base : TEA (2 equivalents) ensures efficient deprotonation.
  • Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Scale-Up

Reaction Efficiency

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) in Method A improves yields to 78% by enhancing nucleophilicity.
  • Solvent Effects : Replacing DMF with acetonitrile in Method A reduces side reactions (purity increases from 98% to 99.2%).

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors enable precise temperature control during sulfamoylation, reducing reaction time from 4 hours to 30 minutes.
  • Green Chemistry : Aqueous workup and solvent recycling (e.g., recovering DCM via distillation) align with sustainable practices.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 1:3 to 1:1) removes unreacted starting materials.
  • Recrystallization : Ethanol/water (7:3) yields crystalline product with >99% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.60–2.75 (m, 2H, CH₂), 3.10–3.25 (m, 2H, CH₂), 7.85 (d, J = 8.5 Hz, 2H, ArH), 8.10 (d, J = 8.5 Hz, 2H, ArH).
  • IR : 1680 cm⁻¹ (C=O, carboxylic acid), 1320 cm⁻¹ (S=O), 1540 cm⁻¹ (N–H bend).
  • LC-MS : [M-H]⁻ at m/z 362.1 (calculated 362.09).

Challenges and Mitigation

Common Side Reactions

  • Oxazole Ring Opening : Occurs under strongly acidic conditions during hydrolysis. Mitigated by using milder bases (e.g., K₂CO₃ instead of NaOH).
  • Sulfonamide Hydrolysis : Minimized by maintaining pH < 9 during aqueous workup.

Yield Improvement Strategies

  • Catalytic Additives : 10 mol% ZnCl₂ in sulfamoylation increases yield to 82% by stabilizing intermediates.
  • Microwave Assistance : Reduces amidation time from 12 hours to 1 hour with comparable yields.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify and develop new compounds with enhanced properties.

Biology

This compound has been investigated for its potential as an enzyme inhibitor or receptor ligand. The presence of the oxazole ring may contribute to specific biological interactions, making it a candidate for studies focused on enzyme inhibition and receptor binding.

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

  • Antibacterial Properties : The sulfonamide group suggests potential antibacterial effects by inhibiting bacterial folic acid synthesis.
  • Anti-inflammatory and Analgesic Activities : Preliminary studies indicate that compounds with similar structures exhibit these activities, suggesting that this compound may also possess such properties.
  • Cancer Treatment : Its unique structural features allow for exploration in cancer therapy and metabolic disorders.

Table 2: Comparative Compounds

Compound NameStructural FeaturesUnique Aspects
5-Methylisoxazole SulfonamideContains a sulfonamide groupPrimarily used as an antibiotic
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamideSimilar phenyl and sulfamoyl groupsFocused on anti-inflammatory applications
3-Chloro-N-{4-[5-methylisoxazol-3(2H)-yl]sulfamoyl}propanamideContains chlorine substitutionPotentially different antibacterial spectrum

Mechanism of Action

The mechanism of action of 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to four structurally related sulfonamide derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity References
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid C₁₄H₁₅N₃O₆S 353.35 Sulfamoylphenyl, Carbamoylpropanoic acid Under investigation
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₇H₁₇N₃O₄S₂ 403.47 Sulfamoylphenyl, Methylbenzenesulfonamide Antimicrobial activity
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) C₁₇H₁₅N₃O₄S 357.39 Sulfamoylphenyl, Benzamide Anticancer (screened in vitro)
N⁴-Acetylsulfamethoxazole C₁₂H₁₃N₃O₄S 295.31 Sulfamoylphenyl, Acetylamino Metabolite of sulfamethoxazole
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide C₁₁H₁₃N₃O₅S₂ 355.37 Sulfamoylphenyl, Methylsulfonamido Not reported

Key Comparisons

Synthetic Routes: The target compound’s synthesis likely involves coupling 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]aniline with a propanoic acid derivative, analogous to methods used for compound 1b (microwave-assisted condensation of sulfanilamide with benzoic acid) . N⁴-Acetylsulfamethoxazole is synthesized via acetylation of sulfamethoxazole, a common metabolic modification .

Physicochemical Properties :

  • The carboxylic acid group in the target compound lowers its LogP (predicted ~1.2) compared to the methylbenzenesulfonamide analog (LogP ~2.5), enhancing aqueous solubility but reducing membrane permeability .
  • Compound 1b (benzamide) has intermediate lipophilicity (LogP ~2.0), balancing solubility and cell penetration .

Safety and Toxicity: Sulfonamide derivatives generally carry risks of hypersensitivity reactions (e.g., sulfa allergies). The propanoic acid moiety may mitigate toxicity by improving renal excretion, as seen in other carboxylic acid-containing drugs .

Biological Activity

3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, including anti-inflammatory effects, genotoxicity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C14H15N3O6S, with a molecular weight of 345.35 g/mol. The structure includes a sulfamoyl group attached to a phenyl ring and a propanoic acid moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC14H15N3O6S
Molecular Weight345.35 g/mol
Melting PointNot specified
CAS Number133071-57-5
Purity≥ 95%

Anti-inflammatory Activity

Research indicates that compounds containing the sulfamoyl group exhibit anti-inflammatory properties. For instance, derivatives of sulfamethoxazole have been shown to reduce inflammation in various models. The presence of the oxazole ring in this compound may enhance its interaction with biological targets involved in inflammatory pathways .

Genotoxicity Studies

A critical aspect of evaluating the safety profile of new compounds is assessing their genotoxic potential. A study on related oxazole derivatives showed that while some exhibited anti-inflammatory activity, they were also evaluated for mutagenicity using the Ames test. The results indicated no significant mutagenic effects, suggesting that modifications to the chemical structure can mitigate potential DNA damage while retaining biological efficacy .

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Modulation of Enzymatic Activity : The compound may interact with enzymes involved in inflammatory processes, potentially acting as a competitive inhibitor.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Sulfamethoxazole Derivatives : A study demonstrated that sulfamethoxazole derivatives had significant anti-inflammatory effects in animal models, supporting the hypothesis that similar modifications could enhance therapeutic efficacy without increasing toxicity .
  • Oxazole-Based Compounds : Research on oxazole derivatives has highlighted their potential as anti-inflammatory agents, with specific modifications leading to improved safety profiles and reduced genotoxicity .

Q & A

Q. What synthetic routes are commonly employed for preparing 3-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid and its derivatives?

The compound can be synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethyl sulfoxide (DMSO) with triethylamine as a base. For example, derivatives are formed by reacting sulfonamide intermediates with carboxylic acids or activated esters under microwave irradiation, which improves yields (e.g., 97% yield in microwave synthesis vs. 91% under reflux) . Purification often involves reverse-phase (RP) flash chromatography .

Q. How is the structural integrity of this compound validated after synthesis?

Characterization relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks.
  • IR : Peaks for sulfonamide (S=O at ~1350 cm1^{-1}), carbonyl (C=O at ~1700 cm1^{-1}), and carboxylic acid (O-H at ~2500 cm1^{-1}) are critical .
  • Mass spectrometry : High-resolution MS (HRMS) or HPLC/MS (e.g., m/z 275.9 [M+H+^+]) validates molecular weight .

Q. What crystallographic tools are recommended for analyzing its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) is standard. Software like SHELXL refines structures, while ORTEP-3 visualizes thermal ellipsoids. For example, monoclinic crystals (space group P21/nP2_1/n) with cell parameters a=12.133a = 12.133 Å, b=8.684b = 8.684 Å, c=20.983c = 20.983 Å, and β=102.043\beta = 102.043^\circ are analyzed using Bruker CCD detectors .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallization of this compound?

Graph set analysis (Etter’s formalism) identifies recurring motifs like R22(8)R_2^2(8) rings formed by N–H···O and O–H···O interactions. These patterns dictate packing efficiency and stability, which are critical for designing co-crystals or polymorphs .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., unexpected tautomerism in solution vs. solid state) require cross-validation:

  • VT-NMR (variable temperature) to probe dynamic behavior.
  • DFT calculations to compare optimized geometries with XRD-derived bond lengths/angles.
  • Powder XRD to rule out polymorphic impurities .

Q. How can computational methods predict its collision cross-section (CCS) for mass spectrometry applications?

Tools like MOBCAL or IM-MS simulations use molecular dynamics to calculate CCS values for ionized forms ([M+H]+^+, [M+Na]+^+). These predictions aid in differentiating isomers or assessing conformational flexibility .

Q. What are the challenges in refining high-Z (heavy atom) structures of its metal complexes?

SHELXL’s dual-space algorithms handle disorder in heavy-atom clusters. Anomalous dispersion (e.g., S atoms in sulfonamide groups) improves phase determination. Twinning or low-resolution data may require SHELXD for experimental phasing .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP21/nP2_1/n (monoclinic)
Unit cell volume2162 Å3^3
Z (molecules per unit cell)4
Refinement softwareSHELXL-2018/3

Q. Table 2. Synthetic Yield Optimization

MethodYield (%)ConditionsReference
Microwave synthesis97DMF, 100°C, 20 min
Conventional reflux91DMF, 12 h
HBTU-mediated coupling68–99DMSO, rt, 2 h

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